REACTION_CXSMILES
|
CN(C)[CH2:3][CH2:4]N(C)C.C[Li].C(OCC)C.[CH3:16][Si:17](Cl)([CH3:19])[CH3:18].[C:21]1(=[O:27])[CH2:26]C[CH2:24][CH:23]=[CH:22]1>O1CCCC1.[Cu](I)I>[CH3:16][Si:17]([CH3:19])([CH3:18])[O:27][C:21]1[CH2:22][CH2:23][CH2:24][CH:3]([CH3:4])[CH:26]=1
|
Name
|
|
Quantity
|
0.94 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
catalyst
|
Smiles
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[Cu](I)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C[Li]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred 20 minutes at −78° C.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated solution of ammonium chloride (10 mL)
|
Type
|
ADDITION
|
Details
|
Diethyl ether (20 mL) was added
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was successively washed with 0.5N hydrochloric acid (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated solution of sodium bicarbonate (15 mL), then dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (dichloromethane)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC1=CC(CCC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.08 mmol | |
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |